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Compound of Interest

Compound Name: Gallium trifluoride

Cat. No.: B1198137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the

high-pressure phase diagram of Gallium Trifluoride (GaF₃). It synthesizes available

experimental data on its structural stability under compression and discusses potential phase

transitions at extreme conditions. This document is intended to serve as a valuable resource for

researchers in materials science, solid-state chemistry, and drug development utilizing high-

pressure techniques.

Introduction
Gallium trifluoride (GaF₃), at ambient conditions, adopts a rhombohedral crystal structure

(space group R-3c), which is isostructural with VF₃.[1] This structure is characterized by a

three-dimensional network of corner-sharing GaF₆ octahedra. The study of its behavior under

high pressure is crucial for understanding the fundamental principles of crystal chemistry and

for the potential discovery of novel phases with unique electronic and structural properties.

High-pressure studies can provide insights into the compressibility and stability of the Ga-F

bond, which is relevant in the design of new materials and pharmaceuticals.

High-Pressure Phase Diagram of Gallium Trifluoride
Experimental investigations using in-situ high-pressure X-ray diffraction have revealed that the

rhombohedral phase of Gallium trifluoride is remarkably stable. To date, no structural phase

transitions have been experimentally observed in GaF₃ up to a pressure of 23 GPa.[2]
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The Rhombohedral Phase (R-3c)
The rhombohedral phase of GaF₃ persists as the sole experimentally confirmed structure under

high pressure. Its compression mechanism is highly anisotropic. The c-axis exhibits minimal

pressure dependence and even shows a negative linear compressibility up to approximately 3

GPa, meaning it expands slightly under initial compression.[1] In contrast, the a-axis is

significantly more compressible. This anisotropic behavior is primarily accommodated by the

tilting and rotation of the GaF₆ octahedra, which reduces the volume of the crystal.[1]

Table 1: Quantitative Data for the Rhombohedral Phase of GaF₃ under High Pressure

Pressure
(GPa)

Unit Cell
Volume (Å³)

a-axis (Å) c-axis (Å)
Ga-F-Ga
angle (°)

Reference

Ambient 188.7 5.010 13.119 148.5 [1]

1.0 182.5 4.945 13.145 144.1 [1]

2.0 177.8 4.896 13.159 140.8 [1]

3.0 173.8 4.854 13.161 138.0 [1]

4.0 170.4 4.818 13.154 135.6 [1]

5.0 167.4 4.786 13.141 133.5 [1]

6.0 164.7 4.757 13.124 131.6 [1]

7.0 162.3 4.731 13.104 129.9 [1]

8.0 160.1 4.707 13.083 128.4 [1]

9.0 158.1 4.685 13.061 127.0 [1]

10.0 156.2 4.664 13.038 125.7 [1]

up to 23.0

Volume

decreases,

no phase

transition

observed

- - - [2]
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The bulk modulus (B₀) of the rhombohedral phase of GaF₃ at zero pressure has been

determined to be 28(1) GPa, indicating its relative softness compared to other inorganic solids.

[1]

Potential High-Pressure Phases (Theoretical
Considerations)
While experiments have not yet revealed any high-pressure polymorphs of GaF₃, theoretical

studies on isostructural compounds, such as other transition metal trifluorides and trioxides,

suggest the possibility of phase transitions at pressures exceeding those currently explored

experimentally. One plausible transformation is to an orthorhombic structure with the space

group Pnma, similar to the YF₃-type structure. Such a transition would involve an increase in

the coordination number of the gallium ion from 6 to 8. However, this type of reconstructive

phase transition often faces significant kinetic barriers, which may explain its absence in room-

temperature compression experiments.

Experimental Protocols
The high-pressure data for Gallium trifluoride have been primarily obtained through

synchrotron-based angle-dispersive X-ray diffraction (ADXRD) experiments. The following

provides a detailed methodology based on the key experiments cited.

Sample Preparation and Loading
Sample: High-purity polycrystalline Gallium trifluoride powder.

Pressure Cell: A diamond anvil cell (DAC) is used to generate high pressures.

Gasketing: A metallic gasket (e.g., stainless steel or rhenium) is pre-indented to a specific

thickness. A hole is then drilled in the center of the indentation to serve as the sample

chamber.

Pressure Transmitting Medium: To ensure quasi-hydrostatic conditions, a pressure

transmitting medium is loaded into the sample chamber along with the GaF₃ powder and a

pressure calibrant. Common media include silicone oil or a mixture of methanol and ethanol.
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Pressure Calibration: The pressure inside the DAC is determined using the ruby

fluorescence method. A small ruby chip is included in the sample chamber, and the pressure-

dependent shift of its R1 fluorescence line is measured.

High-Pressure X-ray Diffraction
X-ray Source: High-brilliance synchrotron X-ray sources are required to obtain high-quality

diffraction data from the small sample volume within the DAC.

Diffraction Geometry: Angle-dispersive X-ray diffraction is employed, where a

monochromatic X-ray beam is used, and the diffracted X-rays are collected by an area

detector.

Data Collection: Diffraction patterns are collected at various pressure points upon

compression and decompression.

Data Analysis: The collected two-dimensional diffraction images are integrated to produce

one-dimensional diffraction profiles (intensity vs. 2θ). The crystal structure and lattice

parameters are then determined by Rietveld refinement of the diffraction patterns.

Visualizations
The following diagrams illustrate the crystal structure of Gallium trifluoride and the

experimental workflow for high-pressure studies.

Caption: Phase progression of GaF₃ under increasing pressure.
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Caption: Experimental workflow for high-pressure XRD studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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